3-[(2-Methylpropyl)amino]propanoic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound 3-[(2-methylpropyl)amino]propanoic acid hydrochloride is formally named according to IUPAC rules as follows: the parent chain is a three-carbon propanoic acid backbone substituted at the third position by a (2-methylpropyl)amino group, with a hydrochloride counterion. The numbering prioritizes the carboxylic acid functional group (-COOH) as position 1, followed by the amino substituent at position 3.
Synonymous nomenclature includes N-isobutyl-β-alanine hydrochloride , reflecting the isobutyl (2-methylpropyl) group attached to the β-amino position of alanine. Additional synonyms cataloged in chemical databases include 3-(isobutylamino)propanoic acid hydrochloride and This compound . Registry identifiers include CAS numbers 1181458-60-5 (hydrochloride form) and 98430-14-9 (free base).
Molecular Formula and Weight Analysis
The molecular formula of the hydrochloride salt is C₇H₁₆ClNO₂ , derived from the free base C₇H₁₅NO₂ with the addition of one hydrochloric acid (HCl) molecule. The molecular weight is 181.66 g/mol , calculated as follows:
- Carbon (C): 7 × 12.01 = 84.07
- Hydrogen (H): 16 × 1.008 = 16.128
- Chlorine (Cl): 35.45 = 35.45
- Nitrogen (N): 14.01 = 14.01
- Oxygen (O): 2 × 16.00 = 32.00
Total : 84.07 + 16.128 + 35.45 + 14.01 + 32.00 = 181.66 g/mol.
The free base has a molecular formula of C₇H₁₅NO₂ and a weight of 145.20 g/mol .
Crystallographic Structure Determination via X-ray Diffraction
While crystallographic data for this specific hydrochloride salt are not publicly available, analogous β-alanine derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonded networks between the carboxylic acid, ammonium, and chloride ions. The isobutyl group likely induces steric hindrance, influencing packing efficiency. X-ray diffraction of similar compounds, such as β-alanine ethyl ester hydrochloride, reveals planar carboxylate groups and tetrahedral ammonium geometries.
Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, D₂O) :
- δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
- δ 1.95 (m, 1H, CH(CH₃)₂)
- δ 2.70 (t, J = 6.4 Hz, 2H, NCH₂)
- δ 3.15 (t, J = 6.4 Hz, 2H, CH₂COOH)
- δ 3.45 (d, J = 7.2 Hz, 2H, NCH₂CH).
¹³C NMR (100 MHz, D₂O) :
The hydrochloride salt’s protonation shifts the amine signal downfield compared to the free base.
Infrared (IR) and Mass Spectrometry (MS) Fragmentation Patterns
IR (KBr, cm⁻¹) :
- 2950–2850 (C-H stretch, isobutyl)
- 2600–2500 (broad, N⁺-H stretch)
- 1720 (C=O stretch, carboxylic acid)
- 1580 (N-H bend).
High-Resolution MS (ESI+) :
Fragmentation pathways include:
- Loss of HCl (36.46 Da) from the hydrochloride ion.
- Cleavage of the isobutyl group (C₄H₉, 57.07 Da).
- Decarboxylation (-44.01 Da) from the carboxylic acid.
Properties
IUPAC Name |
3-(2-methylpropylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)5-8-4-3-7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPVFCIEBDCSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-60-5 | |
| Record name | β-Alanine, N-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Michael Addition and Esterification Approach
This method involves initial formation of a key intermediate via Michael addition of n-amylamine to acrylate derivatives, followed by esterification and subsequent amination steps.
Research Findings:
Patents indicate that the Michael addition yields N-penta amino acrylates, which are then esterified and aminated to produce the amino acid ester hydrochloride. The reaction conditions are optimized to favor high yield and stereoselectivity, with temperature control being critical.
Reductive Amination and Hydrochloride Formation
This approach involves the reductive amination of the ester with formaldehyde and subsequent hydrochloride salt formation.
Research Findings:
The process yields high-purity hydrochloride salts (>99%) with yields ranging from 88% to 90%. The reaction's success hinges on complete hydrolysis and controlled reflux conditions.
Direct One-Step Synthesis via Multi-Component Reactions
Some embodiments utilize a one-pot reaction combining amines, acrylates, formaldehyde, and acids, streamlining the synthesis.
Research Findings:
This method allows for efficient, scalable production with high stereochemical fidelity, especially suitable for industrial applications.
Industrial Production Considerations
Continuous Flow Processes:
As per recent industrial patents, continuous flow reactors improve yield and scalability, reducing reaction times and enhancing control over stereochemistry.Purification Techniques:
Recrystallization from polar solvents (ethanol/water) or extraction with ethyl acetate/dichloromethane ensures high purity (>99%).Yield Data:
Typical yields are reported between 86% and 90%, with high stereochemical purity (enantiomeric excess >98%).
| Method | Typical Yield | Enantiomeric Excess | Remarks |
|---|---|---|---|
| Michael addition + esterification | 88–90% | >98% | Widely used, scalable |
| Reductive amination | 88–90% | >98% | High purity, suitable for pharmaceuticals |
| Multi-component reaction | 86–89% | >98% | Efficient for industrial scale |
Reaction Conditions Summary
| Parameter | Range | Notes |
|---|---|---|
| Temperature | -10°C to 70°C | Optimal for Michael addition and amination |
| pH | 2–7 during hydrolysis | Ensures selective hydrolysis and salt formation |
| Solvents | Ethanol, dichloromethane, ethyl acetate | For extraction and purification |
| Reagents | Formaldehyde, formic acid, HCl | For amination and salt formation |
Research Findings and Data Tables
Table 2: Typical Reaction Conditions
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Michael Addition | 10–70°C, stirring | Acrylate, n-amylamine | Reaction completion monitored by TLC |
| Esterification | Reflux | Alcohols | Purity confirmed via NMR |
| Hydrolysis | Reflux with HCl | Hydrochloric acid | Complete hydrolysis confirmed by TLC |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) at room temperature for several hours.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Biochemical Research
3-[(2-Methylpropyl)amino]propanoic acid hydrochloride is utilized as a biochemical agent in proteomics research. It serves as an organic buffer, stabilizing pH levels during biochemical reactions, which is critical for maintaining enzyme activity and protein stability .
Organic Synthesis
In organic chemistry, this compound acts as a reagent in various synthetic pathways. It can participate in:
- Substitution Reactions : The amino group can be replaced by other functional groups, enabling the synthesis of diverse derivatives.
- Reduction and Oxidation Reactions : It can undergo oxidation to yield carboxylic acids or reduction to produce amines, which are valuable in pharmaceutical development.
Pharmaceutical Development
The compound's structural features make it a candidate for developing new pharmaceuticals. Its ability to interact with specific molecular targets allows for potential applications in drug formulation and design, particularly in creating compounds with enhanced bioactivity and reduced side effects .
Case Studies
While specific case studies focusing solely on this compound may be limited, its application in biochemical assays has been demonstrated in various laboratory settings. For instance:
- Buffering Capacity : Studies have shown that the compound effectively maintains pH stability during enzymatic reactions, enhancing the reliability of experimental results.
- Synthesis Pathways : Research has documented successful synthesis routes involving this compound as a key intermediate, leading to the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-2-(4-Chlorophenyl)-3-(Isopropylamino)propanoic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₇Cl₂NO₂
- Molecular Weight : 278.17 g/mol
- Key Differences: A 4-chlorophenyl group replaces the propanoic acid’s terminal hydrogen, increasing hydrophobicity and electron-withdrawing effects. The isopropylamino group (vs.
- Applications : Investigated in pharmaceutical research for its chiral center and halogenated aromatic moiety, which may enhance target specificity .
Impurity F (EP): 3-[4-(2-Methylpropyl)phenyl]propanoic Acid
- Molecular Formula : C₁₃H₁₈O₂
- Molecular Weight : 214.28 g/mol
- Key Differences: A 4-(2-methylpropyl)phenyl group is appended to the propanoic acid, introducing significant lipophilicity. Lacks an amino group and hydrochloride salt, reducing polarity and ionic solubility.
- Applications : Identified as a process-related impurity in pharmaceuticals, emphasizing the need for stringent purification .
Prilocaine Related Compound B (USP)
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 200.31 g/mol
- Key Differences: Features an amide group instead of a carboxylic acid, altering hydrogen-bonding capacity and acidity (pKa). A straight-chain propylamino group (vs. branched isobutyl) reduces steric hindrance.
- Applications : A degradation product of prilocaine, a local anesthetic, highlighting structural sensitivity to metabolic pathways .
Physicochemical and Functional Comparisons
| Compound | Solubility | pKa (COOH) | LogP | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 3-[(2-Methylpropyl)amino]propanoic acid HCl | High (aqueous) | ~3.5–4.2 | ~1.2 | Isobutylamino, HCl | Drug intermediate, solubility enhancer |
| (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid HCl | Moderate (DMSO) | ~2.8–3.5 | ~2.8 | Chlorophenyl, isopropylamino | Targeted drug design |
| Impurity F (EP) | Low (organic) | ~4.5–5.0 | ~3.5 | Phenyl, 2-methylpropyl | Pharmaceutical impurity control |
| Prilocaine Related Compound B | Moderate (ethanol) | ~8.5 (amide) | ~1.8 | Amide, propylamino | Anesthetic impurity monitoring |
Key Observations:
Solubility: The hydrochloride salt in the target compound significantly improves water solubility compared to non-ionic analogues like Impurity F.
Lipophilicity : Aromatic substituents (e.g., chlorophenyl in ) increase LogP, favoring membrane permeability but reducing solubility.
Steric Effects: Branched isobutyl groups (target compound) may hinder enzymatic metabolism compared to linear alkyl chains (e.g., propylamino in ).
Research and Regulatory Considerations
- Synthetic Challenges : The branched isobutyl group in the target compound requires precise stereochemical control during synthesis, unlike simpler derivatives .
- Regulatory Status : Compounds like Impurity F and prilocaine-related derivatives are monitored under pharmacopeial standards (e.g., USP, EP) for quality control .
- Biological Relevance: Amino acid derivatives with halogenated or aromatic moieties (e.g., ) are often prioritized in drug discovery for enhanced bioactivity.
Biological Activity
3-[(2-Methylpropyl)amino]propanoic acid hydrochloride, often referred to as a biochemical compound, has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C7H15NO2- HCl
- Molecular Weight : 181.66 g/mol
- CAS Number : 1181458-60-5
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in biological systems. The compound is hypothesized to act as an agonist or antagonist at specific sites, influencing neurotransmitter release and cellular signaling pathways.
Key Mechanisms:
- Receptor Interaction : It is suggested that this compound may modulate neurotransmitter receptors, particularly those involved in excitatory neurotransmission.
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, affecting metabolic pathways crucial for cellular function.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are often linked to the modulation of excitatory amino acid receptors, which play a critical role in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure may confer certain advantages in penetrating microbial membranes, leading to enhanced efficacy against resistant strains.
Study 1: Neuroprotective Properties
A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death in models of excitotoxicity. The findings indicated that the compound could significantly lower levels of reactive oxygen species (ROS) generated during neuronal stress.
| Treatment Group | Neuronal Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 75 | 10 |
| Compound Dose 1 | 85 | 7 |
| Compound Dose 2 | 90 | 5 |
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate the compound's potential as a lead for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Methylpropyl)amino]propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chloropropanoic acid with 2-methylpropylamine under basic conditions (e.g., aqueous NaOH) yields the intermediate, which is then treated with HCl to form the hydrochloride salt. Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. water), and temperature to enhance yield .
- Key Parameters : Monitor pH during salt formation to avoid over-acidification, which may degrade the product. Use FT-IR or NMR to confirm amine protonation and salt formation .
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- HPLC/LC-MS : Quantify purity using reverse-phase chromatography with UV detection (λ = 210–254 nm). Compare retention times against known standards .
- NMR Spectroscopy : Assign peaks for the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) and 2-methylpropylamine moiety (δ 0.9–1.2 ppm for isopropyl CH₃ groups). Confirm salt formation via downfield shifts in carboxylic acid protons .
- Elemental Analysis : Verify Cl⁻ content (~14–15% for hydrochloride salts) .
Advanced Research Questions
Q. What impurities are commonly observed during synthesis, and how can they be mitigated?
- Common Impurities :
- Unreacted intermediates : Residual 3-chloropropanoic acid or 2-methylpropylamine due to incomplete reaction .
- Degradation products : Hydrolysis of the amine group under acidic conditions may yield propanoic acid derivatives (e.g., 3-hydroxypropanoic acid) .
- Mitigation Strategies :
- Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the target compound.
- Implement in-process controls (IPC), such as TLC monitoring, to terminate reactions at optimal conversion points .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?
- Stability : The hydrochloride salt enhances stability by reducing hygroscopicity compared to the free base. However, prolonged exposure to moisture may still cause hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Solubility : The salt form increases aqueous solubility (e.g., >50 mg/mL in PBS), critical for in vitro assays. For low-solubility scenarios, use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) .
Q. How can contradictory pharmacokinetic data (e.g., bioavailability vs. clearance rates) be resolved in preclinical studies?
- Data Reconciliation :
- Dose-dependent effects : Test multiple dose levels to identify non-linear pharmacokinetics.
- Species-specific metabolism : Compare metabolite profiles (via LC-MS/MS) in rodents vs. non-rodents. For example, cytochrome P450 enzymes may differentially metabolize the amine group .
- Formulation adjustments : Use nanoemulsions or liposomal encapsulation to improve bioavailability if clearance rates are unusually high .
Experimental Design & Best Practices
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste per local regulations .
Q. What computational tools can predict the compound’s interactions with biological targets?
- In Silico Methods :
- Molecular docking (AutoDock Vina) : Model binding affinity to receptors like G-protein-coupled receptors (GPCRs) using the compound’s 3D structure (SMILES: C(C(=O)O)(N)CC(C)(C)C.Cl ) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
